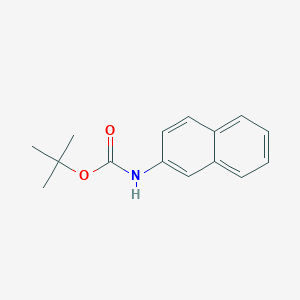

N-Boc-2-naphthylamine

Description

N-Boc-2-naphthylamine (tert-butyl (naphthalen-2-yl)carbamate) is a protected derivative of 2-naphthylamine, where the amine group is shielded by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.3 g/mol . This compound is a white to pale yellow crystalline solid, soluble in organic solvents like dichloromethane, ethyl ether, and benzene, but insoluble in water .

Synthesis: It is typically prepared by reacting 2-naphthylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

tert-butyl N-naphthalen-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFIXUGFEFRFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589432 | |

| Record name | tert-Butyl naphthalen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454713-45-2 | |

| Record name | tert-Butyl naphthalen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-naphthylamine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-naphthylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: The compound can be reduced to form naphthylamines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions to form substituted products.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Naphthylamines

Substitution: Substituted naphthylamines and related derivatives.

Scientific Research Applications

Structural Characteristics

Chemical Properties:

- Molecular Formula: C15H17NO2

- Molecular Weight: 243.3 g/mol

- CAS Number: 454713-45-2

N-Boc-2-naphthylamine features a naphthalene ring system with a Boc (tert-butoxycarbonyl) protecting group on the amine. This modification enhances its stability and solubility while allowing for selective reactions at the amine site.

2.1. C-H Amination Reactions

One significant application of this compound is its use in enantioselective C-H amination reactions. A study demonstrated that chiral phosphoric acids can catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates, yielding optically pure N-C atropisomers . This method showcases high yields and enantioselectivities, indicating its potential for synthesizing chiral compounds essential in pharmaceuticals.

2.2. Kumada Coupling Reactions

This compound has been successfully employed in nickel-catalyzed Kumada coupling reactions. In this context, it serves as a substrate for the selective cleavage of aryl C-N bonds, facilitating the formation of biaryl compounds . The reaction conditions allow for moderate to excellent yields (up to 91%), demonstrating its effectiveness as a coupling partner in cross-coupling chemistry.

2.3. Synthesis of Polyamines

The compound is also utilized in synthesizing polyamines, where its protective Boc group plays a crucial role. Recent research highlights its application in constructing long-chain polyamines using photoremovable protecting groups . This approach allows for the efficient synthesis of complex polyamine structures that are significant in biological and materials science applications.

Case Studies

Mechanism of Action

The mechanism of action of N-Boc-2-naphthylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. This versatility makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Boc-1-naphthylamine

- Structural Difference : The Boc group is attached to the 1-position of naphthalene instead of the 2-position.

- Reactivity : Unlike N-Boc-2-naphthylamine, the Boc group in the 1-isomer is resistant to cleavage under basic conditions, requiring harsher acidic treatment (e.g., trifluoroacetic acid) .

- Applications : Less frequently used in annulation reactions due to stability challenges .

2-Naphthylamine

- Structure : Unprotected amine at the 2-position.

- Toxicity: Known carcinogen (bladder cancer in humans) due to metabolic activation to N-hydroxy derivatives .

N-Phenyl-2-naphthylamine (PBNA)

- Structure : Phenyl group substituted at the 2-naphthylamine nitrogen.

- Applications : Historically used as a rubber antioxidant .

- Toxicity: Carcinogenic in mice, inducing hemangiosarcoma and renal tumors . Notably, its isomer N-Phenyl-1-naphthylamine (PANA) shows similar carcinogenicity .

N-Hydroxy-2-naphthylamine

- Structure : Hydroxylamine derivative of 2-naphthylamine.

- Reactivity : Forms DNA adducts (e.g., thymine glycols) via oxidative damage .

- Toxicity: Less carcinogenic than N-Hydroxy-1-naphthylamine but still tumorigenic in rodents .

N-Ethyl-2-naphthylamine

- Structure : Ethyl group substituted at the amine.

- Applications : Primarily used in dye synthesis and as a reference standard .

- Safety: Limited carcinogenicity data compared to phenyl or hydroxy derivatives.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Boc Group Stability : The Boc group in this compound is selectively cleaved under basic conditions (e.g., K₂CO₃/EtOH), enabling its use in annulation without deprotection . In contrast, N-Boc-1-naphthylamine requires acidic conditions for deprotection, limiting its versatility .

Carcinogenicity Trends: N-Phenyl and N-hydroxy derivatives of naphthylamines exhibit higher carcinogenicity than Boc-protected analogs. For example, N-Hydroxy-1-naphthylamine induces sarcomas in 93–97% of rats, while N-Hydroxy-2-naphthylamine shows lower tumorigenicity .

Synthetic Utility: this compound is pivotal in metal-free Friedländer annulation, yielding benzoquinolines in >85% yield with ethyl acetoacetate . Its compatibility with palladium catalysis also enables efficient C–H arylation for biaryl frameworks .

Biological Activity

N-Boc-2-naphthylamine is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, enzyme studies, and synthesis pathways.

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The N-Boc (N-tert-butyloxycarbonyl) group acts as a protective group for amines, facilitating selective reactions without interfering with other functional groups present in the molecule .

Mechanisms of Biological Activity

1. Anticancer Potential:

Naphthoquinone derivatives, which include compounds related to this compound, have been studied for their cytotoxic effects against cancer cells. Research indicates that these derivatives can induce apoptosis in tumor cells while exhibiting lower toxicity towards non-tumor cells. For instance, derivatives from lawsone showed significant cytotoxicity in cervix carcinoma (HeLa) cells, prompting further investigation into their potential as anticancer agents .

2. Enzyme Inhibition:

this compound has been utilized in studies investigating enzyme mechanisms. It serves as a substrate in biochemical assays aimed at understanding the action of specific enzymes. The compound's ability to inhibit certain enzyme pathways has implications for developing new therapeutic strategies against diseases where these enzymes play a crucial role.

3. Synthesis of Bioactive Compounds:

The compound is involved in the Friedländer annulation reaction, leading to the formation of quinolines, which are known for their diverse biological activities including antimicrobial and anticancer properties. The transformation of this compound into various derivatives allows researchers to explore new compounds with enhanced biological activities .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Safety and Toxicological Considerations

Despite its potential benefits, compounds related to naphthylamine have raised safety concerns due to their carcinogenic properties. Studies have shown that 2-naphthylamine exposure is associated with an increased risk of urinary bladder cancer in humans and experimental animals . Therefore, while exploring the biological activity of this compound and its derivatives, it is crucial to consider these toxicological aspects.

Future Directions

Research into this compound continues to expand, particularly in the following areas:

- Development of Novel Anticancer Agents: Further exploration into the modifications of this compound could lead to more effective anticancer drugs with reduced side effects.

- Enzyme Mechanism Studies: Continued investigation into how this compound interacts with various enzymes may yield insights that can be applied to drug design.

- Synthetic Methodology Improvements: Enhancing the efficiency of synthetic routes involving this compound can facilitate the rapid development of new derivatives for testing.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-2-naphthylamine with high purity?

- Methodology :

- Reaction Optimization : Use tert-butyloxycarbonyl (Boc) protection under anhydrous conditions, typically employing Boc anhydride and a base (e.g., DMAP or TEA) in a polar aprotic solvent like DCM or THF. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to remove unreacted 2-naphthylamine and Boc byproducts.

- Characterization : Confirm purity via HPLC (≥97%, C18 column, acetonitrile/water mobile phase) and structural validation using / NMR (e.g., Boc tert-butyl signal at δ ~1.4 ppm) .

Q. How should researchers characterize this compound to ensure structural fidelity?

- Analytical Workflow :

- Spectroscopy : NMR for aromatic protons (δ 7.2–8.5 ppm), NMR for Boc carbonyl (δ ~155 ppm), and IR for carbamate C=O stretch (~1700 cm).

- Mass Spectrometry : ESI-MS or MALDI-TOF MS for molecular ion [M+H] (expected m/z: 284.3).

- Purity Metrics : Melting point analysis (compare to literature values) and elemental analysis (C, H, N within ±0.4%) .

Q. What safety protocols are essential when handling this compound?

- Risk Mitigation :

- PPE : Gloves, lab coat, and safety goggles.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist.

- Storage : In airtight containers, away from light and oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can this compound be integrated into MALDI-TOF MS workflows for small-molecule analysis?

- Experimental Design :

- Matrix Selection : Test this compound as a matrix alternative to N-phenyl-2-naphthylamine (PNA) due to its UV absorption and low background interference in the 100–1000 Da range.

- Sample Preparation : Co-crystallize analyte with matrix (1:1000 ratio) on a stainless-steel target. Optimize laser energy (e.g., 30–50% intensity) to minimize fragmentation.

- Data Validation : Compare spectra with PNA-assisted results; validate using internal standards (e.g., fatty acids, phospholipids) .

Q. What strategies resolve contradictions in Boc-deprotection efficiency during downstream functionalization?

- Troubleshooting Framework :

- Acid Sensitivity : Use TFA/DCM (1:4 v/v) for deprotection, monitoring via NMR for tert-butyl signal disappearance.

- Side Reactions : If carbamate cleavage is incomplete, increase reaction time (2–4 hrs) or temperature (25–40°C).

- Quantitative Analysis : Track deprotection yield via HPLC (C18 column, 220 nm detection) .

Q. How can researchers validate the role of this compound in suppressing nitrosamine formation during API synthesis?

- Risk Assessment Protocol :

- Contaminant Screening : Use LC-MS/MS to detect nitrosamine impurities (e.g., NDMA, NDEA) at ppb levels.

- Process Evaluation : Cross-reference raw material supplier data (via EMA-compliant questionnaires) to identify nitrosamine precursors in synthesis pathways.

- Mitigation : Introduce scavengers (e.g., ascorbic acid) or optimize Boc-protection conditions to minimize amine reactivity .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing metabolite distribution data obtained using this compound-assisted imaging?

- Data Interpretation :

- Multivariate Analysis : PCA or PLS-DA to cluster metabolites (e.g., amino acids, phospholipids) based on spatial distribution in tissue sections.

- Quantitative Thresholds : Apply ANOVA with Bonferroni correction (p < 0.05) for significant changes in metabolite levels (e.g., post-ischemia in MCAO rat models).

- Reprodubility : Validate with n ≥ 3 biological replicates and report %RSD for technical repeats .

Q. How should researchers design experiments to compare the salt tolerance of this compound with other MALDI matrices?

- Experimental Workflow :

- Buffer Compatibility : Test matrix performance in PBS, Tris-HCl, and high-salt buffers (up to 150 mM NaCl).

- Signal-to-Noise Ratio : Quantify using peak intensity ratios (analyte:background) for small molecules (e.g., glutathione, m/z 308).

- Validation : Cross-check with PNA and DHB matrices under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.